6-Bromo-1H-benzoimidazole-2-carbaldehyde is a chemical compound classified as a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Its molecular formula is and it has a molecular weight of approximately 255.07 g/mol. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies.
The compound can be synthesized through various methods involving the bromination of benzimidazole derivatives followed by further chemical modifications. It is commercially available from chemical suppliers and can be synthesized in laboratory settings using established organic chemistry techniques.
6-Bromo-1H-benzoimidazole-2-carbaldehyde belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is also categorized under heterocyclic compounds due to its ring structure containing nitrogen atoms.
The synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde typically involves several steps:
The reaction conditions for synthesizing 6-Bromo-1H-benzoimidazole-2-carbaldehyde generally require controlled temperatures and specific solvents to ensure high yields and purity. For example, reactions may be conducted under reflux conditions in aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reactions effectively.
The molecular structure of 6-Bromo-1H-benzoimidazole-2-carbaldehyde consists of a benzimidazole ring with a bromine atom at the 6-position and an aldehyde group at the 2-position. This configuration influences its reactivity and biological activity.
6-Bromo-1H-benzoimidazole-2-carbaldehyde can undergo several types of chemical reactions, including:
The conditions for these reactions often require careful control of temperature, solvent choice, and reaction time to optimize yields and minimize by-products. For example, substitution reactions may be facilitated by using bases to deprotonate nucleophiles before reaction with the brominated compound.
The mechanism of action for 6-Bromo-1H-benzoimidazole-2-carbaldehyde primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic attacks by biological nucleophiles (e.g., amino acids in proteins).
In studies involving molecular docking and enzyme inhibition assays, this compound has shown promising results against various microbial strains and cancer cell lines, indicating its potential as a therapeutic agent.
6-Bromo-1H-benzoimidazole-2-carbaldehyde has several applications in scientific research:
Benzimidazole derivatives represent a privileged structural motif in pharmaceutical development due to their diverse bioactivity profile and structural similarity to naturally occurring nucleotides. The core benzimidazole structure consists of a fused benzene and imidazole ring system that enables broad interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2]. The 6-Bromo-1H-benzoimidazole-2-carbaldehyde variant (CAS: 885280-26-2) exemplifies this strategic molecular architecture, where the bromine atom at the 6-position enhances electronic properties while the aldehyde group at the 2-position provides a reactive handle for structural diversification [1] [2]. This dual functionality makes it particularly valuable in anticancer and antimicrobial drug discovery, where brominated benzimidazoles have demonstrated targeted bioactivity against various disease models. The compound's molecular formula (C₈H₅BrN₂O) and weight (225.04 g/mol) reflect its balanced lipophilicity and polarity, enabling favorable drug-like properties in derivative molecules [2] [6].
Table 1: Comparative Analysis of Halogenated Benzimidazole Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group |
---|---|---|---|---|
6-Bromo-1H-benzoimidazole-2-carbaldehyde | 885280-26-2 | C₈H₅BrN₂O | 225.04 g/mol | Aldehyde |
5-Bromo-1H-benzimidazole | 4887-88-1 | C₇H₅BrN₂ | 197.03 g/mol | Unsubstituted |
2-Bromo-1H-benzimidazole | 54624-57-6 | C₇H₅BrN₂ | 197.03 g/mol | Bromo at C2 |
6-Bromo-1H-benzimidazole-4-carboxylic acid | 255064-08-5 | C₈H₅BrN₂O₂ | 241.04 g/mol | Carboxylic acid |
5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde | 39811-11-5 | C₈H₅ClN₂O | 180.59 g/mol | Chloro analog |
The development of brominated benzimidazoles has progressed significantly since their initial discovery, with 5-Bromo-1H-benzimidazole (CAS: 4887-88-1) emerging as an early prototype in the 1970s [6]. Structural refinement over decades revealed that halogen positioning dramatically influences biological activity, with the 6-bromo isomer offering superior steric and electronic properties for targeted drug design. Commercial availability of these compounds has expanded from research curiosities to essential building blocks, with current pricing reflecting their specialized applications: 100mg of 6-Bromo-1H-benzoimidazole-2-carbaldehyde commands approximately €280, while larger quantities (1g) require custom inquiry due to complex synthesis [1]. The synthesis typically involves bromination strategies followed by selective formylation, with modern routes achieving >98% purity as confirmed by HPLC and NMR characterization [1] [6]. This historical trajectory demonstrates a shift from simple halogenated analogs to multifunctional derivatives like 6-Bromo-1H-benzoimidazole-2-carbaldehyde, where the aldehyde group enables sophisticated molecular constructions through Schiff base formation, nucleophilic additions, and transition-metal catalyzed couplings.
The strategic incorporation of an aldehyde group (-CHO) at the 2-position of the benzimidazole ring creates a versatile platform for chemical derivatization that significantly expands the compound's utility in drug discovery. This aldehyde functionality exhibits distinct reactivity patterns due to the electron-deficient nature of the adjacent imidazole ring, facilitating nucleophilic addition reactions without requiring protective group strategies for the ring nitrogen atoms [2] [5]. Compared to carboxylic acid-functionalized analogs like 6-Bromo-1H-benzimidazole-4-carboxylic acid (CAS: 255064-08-5), the aldehyde group offers superior flexibility for creating molecular hybrids through condensation reactions [5]. This reactivity profile enables the synthesis of:
The electron-withdrawing nature of the aldehyde group also modifies the electronic distribution across the benzimidazole system, enhancing the ortho-positioning effect for regioselective functionalization. This contrasts with simpler brominated analogs like 2-Bromo-1H-benzimidazole (CAS: 54624-57-6), which primarily undergo substitution chemistry at the halogen site [8]. The aldehyde-functionalized derivative thus offers dual reactivity at both the bromo and aldehyde positions, enabling sequential modification strategies essential for creating targeted libraries in medicinal chemistry [1] [2].
Table 2: Spectroscopic Characteristics of 6-Bromo-1H-benzoimidazole-2-carbaldehyde
Spectroscopic Method | Key Characteristic Features | Structural Information |
---|---|---|
¹H NMR | δ 9.95-10.05 ppm (s, 1H, -CHO) | Distinct aldehyde proton resonance |
δ 7.50-8.20 ppm (m, 3H, Ar-H) | Aromatic proton patterns | |
FT-IR | 1680-1700 cm⁻¹ (C=O stretch) | Confirms aldehyde functionality |
3100-3150 cm⁻¹ (N-H stretch) | Imidazole ring N-H vibration | |
Mass Spectrometry | m/z 224/226 [M]⁺ | Characteristic bromine isotope pattern |
m/z 196 (-CO fragment) | Aldehyde loss fragment |
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8